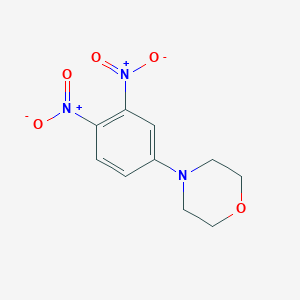

4-(3,4-dinitrophenyl)morpholine

Descripción general

Descripción

4-(3,4-dinitrophenyl)morpholine, commonly known as DNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine and has a dinitrophenyl group attached to it. DNPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Molecular Structure Analysis : The compound 4-(2,4-dinitrophenylsulfanyl)morpholine shows an interesting conformation with the morpholine ring in a chair conformation and the dinitrophenyl fragment connected via a sulfur atom. This structure is further stabilized by intermolecular hydrogen bonds (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).

Crystal Structure and Hydrogen Bonding : Morpholinium 2,4-dinitrophenolate's crystal structure is determined, showcasing hydrogen bonding between the morpholinium and dinitrophenolate moieties. This study emphasizes the ionic character of hydrogen bonds (Majerz, Głowiak, & Koll, 1996).

Chemical Reaction Mechanisms

Base-Catalysed Reactions : The reaction of morpholine with 2,4-dinitrophenyl phenyl ether and 1-chloro-2,4-dinitrobenzene, in various solvents, is base-catalysed, providing insights into nucleophilic aromatic substitution mechanisms in different solvent conditions (Ayediran, Bamkole, Hirst, & Onyido, 1977).

Aminolysis of Dinitrophenyl Compounds : The study of aminolysis involving 3,4-dinitrophenyl cinnamate and benzoate with morpholine under various conditions sheds light on activation parameters and transition-state structures, enhancing understanding of reaction mechanisms in organic chemistry (Um & Park, 2008).

Spectroscopy and Photophysics

- Spectroscopic Characterization : The synthesis and spectroscopic analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides insights into the structure, absorption spectra, and emission properties of this compound, contributing to the field of photophysics and materials science (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Synthesis and Characterization

- Synthesis of Novel Derivatives : The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, significant for inhibiting tumor necrosis factor alpha and nitric oxide, showcases an efficient synthetic method and contributes to the development of potential therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).

Propiedades

IUPAC Name |

4-(3,4-dinitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-12(15)9-2-1-8(7-10(9)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBTRVKXPIHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dinitrophenyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)

![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)

![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)

![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)

![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)

![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)